8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
Brand Name: Vulcanchem
CAS No.: 1904210-25-8
VCID: VC4414622
InChI: InChI=1S/C20H19ClN2O4S/c1-26-18-8-7-16(12-17(18)21)28(24,25)23-11-9-15(13-23)27-19-6-2-4-14-5-3-10-22-20(14)19/h2-8,10,12,15H,9,11,13H2,1H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl
Molecular Formula: C20H19ClN2O4S
Molecular Weight: 418.89

8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

CAS No.: 1904210-25-8

Cat. No.: VC4414622

Molecular Formula: C20H19ClN2O4S

Molecular Weight: 418.89

* For research use only. Not for human or veterinary use.

8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline - 1904210-25-8

Specification

CAS No. 1904210-25-8
Molecular Formula C20H19ClN2O4S
Molecular Weight 418.89
IUPAC Name 8-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Standard InChI InChI=1S/C20H19ClN2O4S/c1-26-18-8-7-16(12-17(18)21)28(24,25)23-11-9-15(13-23)27-19-6-2-4-14-5-3-10-22-20(14)19/h2-8,10,12,15H,9,11,13H2,1H3
Standard InChI Key RJGKSAGXKRAUER-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound belongs to the quinoline family, featuring a bicyclic aromatic system substituted at the 8-position with a pyrrolidine-sulfonyl group. Key structural attributes include:

  • Molecular formula: C₂₀H₁₉ClN₂O₄S

  • Molecular weight: 418.89 g/mol

  • IUPAC name: 8-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline.

The SMILES string COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl encodes its connectivity: a 3-chloro-4-methoxybenzenesulfonyl group attached to a pyrrolidine ring, which is ether-linked to the 8-position of quinoline.

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

Two key fragments define the molecule:

  • Quinoline-8-ol derivative: Provides the aromatic core.

  • Pyrrolidine-sulfonyl intermediate: Introduces the sulfonamide substituent.

A plausible disconnection involves forming the ether linkage between these fragments via nucleophilic substitution or Mitsunobu coupling.

Pyrrolidine-Sulfonyl Intermediate Preparation

  • Sulfonylation of pyrrolidine: React pyrrolidine with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM).

  • Hydroxyl group introduction: Oxidize pyrrolidine to pyrrolidin-3-ol using stereoselective methods like Sharpless asymmetric dihydroxylation .

Quinoline Functionalization

Bromination or iodination at the 8-position of quinoline (e.g., using N-bromosuccinimide in chloroform ) creates a leaving group for subsequent ether formation.

Fragment Coupling

  • Conditions: Mitsunobu reaction (DEAD, PPh₃) or SN2 displacement with a pre-activated quinoline (e.g., 8-fluoroquinoline + K₂CO₃ in DMF) .

  • Challenges: Steric hindrance at the pyrrolidine 3-position may necessitate high temperatures or phase-transfer catalysts.

Biological Activity of Structural Analogs

Antibacterial Effects

Quinolines disrupt bacterial membranes and efflux pumps. Key structure-activity relationships (SARs):

  • 8-Substituents: Ether linkages improve pharmacokinetics compared to ester derivatives.

  • Sulfonamides: Potentiate activity against Gram-positive pathogens (e.g., S. aureus MIC ≤ 2 μg/mL) .

Catechol O-Methyltransferase (COMT) Inhibition

8-Hydroxyquinolines demonstrate COMT inhibition (IC₅₀ = 50–200 nM), crucial for Parkinson’s disease therapy . While the target compound lacks the 8-hydroxy group, its sulfonamide may mimic catechol binding via hydrogen bonding to Mg²⁺ in the active site .

Physicochemical Properties and ADME Profiling

Calculated Properties

PropertyValue
LogP (octanol-water)3.2 (estimated via ChemAxon)
Polar Surface Area98 Ų
H-bond donors/acceptors1/6

Metabolic Stability

  • Phase I metabolism: Predominant oxidation at the pyrrolidine ring (CYP3A4/2D6) .

  • Phase II conjugation: Glucuronidation of the quinoline nitrogen likely limits oral bioavailability.

Blood-Brain Barrier Penetration

The molecular weight (<500 Da) and moderate logP suggest CNS accessibility, critical for COMT-targeted applications .

Comparative Analysis with Related Compounds

Sulfonamide-Quinoline Hybrids

CompoundTarget ActivityPotency (IC₅₀)
VC4414622AnticancerNot reported
5-Sulfonyl-8-OH quinolineCOMT inhibition7.7 pIC₅₀
7-Bromo-8-hydroxyquinolineAntibacterialMIC = 1.5 μg/mL

Structure-Activity Trends

  • Quinoline substitution: 8-position ethers > esters in metabolic stability.

  • Sulfonamide groups: Para-substitution (e.g., 3-Cl-4-OCH₃) enhances target affinity over ortho analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator